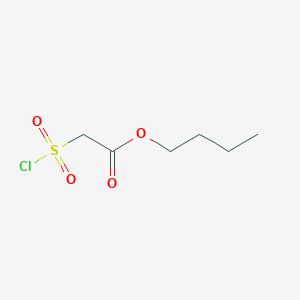
Butyl 2-(chlorosulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-(chlorosulfonyl)acetate is an organosulfur compound with the molecular formula C6H11ClO4S It is characterized by the presence of a chlorosulfonyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl 2-(chlorosulfonyl)acetate can be synthesized through the reaction of butyl acetate with chlorosulfonic acid. The reaction typically involves the following steps:
Esterification: Butyl acetate is prepared by reacting butanol with acetic acid in the presence of a mineral acid catalyst.
Chlorosulfonation: The butyl acetate is then reacted with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of appropriate catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Butyl 2-(chlorosulfonyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamides and other derivatives.
Reduction Reactions: The compound can be reduced to form sulfonic acids or other reduced sulfur-containing compounds.
Oxidation Reactions: Oxidation of this compound can yield sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols are commonly used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Result from oxidation reactions.
Reduced Sulfur Compounds: Produced via reduction reactions.
Scientific Research Applications
Butyl 2-(chlorosulfonyl)acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Sulfonamide derivatives of this compound are explored for their medicinal properties.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyl 2-(chlorosulfonyl)acetate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and derivatives formed.
Comparison with Similar Compounds
Butyl Acetate: A simpler ester without the chlorosulfonyl group.
Chlorosulfonic Acid: A reagent used in the synthesis of butyl 2-(chlorosulfonyl)acetate.
Sulfonamides: Derivatives formed from substitution reactions with this compound.
Uniqueness: this compound is unique due to the presence of both an ester and a chlorosulfonyl group, making it highly versatile in chemical synthesis.
Biological Activity
Butyl 2-(chlorosulfonyl)acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
This compound features a butyl group attached to a chlorosulfonyl moiety, which contributes to its reactivity and interaction with biological targets. The presence of the chlorosulfonyl group is critical for its biological activity, influencing its interactions with enzymes and receptors.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The chlorosulfonyl group can participate in nucleophilic substitutions, leading to the formation of covalent bonds with biological macromolecules such as proteins and nucleic acids. This reactivity can result in the modulation of enzymatic activities and signal transduction pathways.
Potential Targets
- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors: Interaction with cell surface receptors could influence cellular responses, including proliferation and apoptosis.
Biological Activity Data
Research findings indicate that this compound exhibits various biological activities. Below is a summary table detailing its effects based on available studies.
Case Studies
-
Antimicrobial Activity Study
A study investigated the antimicrobial properties of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects, suggesting potential as an antimicrobial agent. -
Cytotoxicity Analysis
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis characterized by increased caspase-3 activity, highlighting its potential as an anticancer agent. -
Enzyme Interaction Studies
Research focused on the interaction between this compound and key metabolic enzymes. The compound was found to inhibit enzyme activity through covalent modification, affecting cellular metabolism and signaling pathways.
Properties
Molecular Formula |
C6H11ClO4S |
|---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
butyl 2-chlorosulfonylacetate |
InChI |
InChI=1S/C6H11ClO4S/c1-2-3-4-11-6(8)5-12(7,9)10/h2-5H2,1H3 |
InChI Key |
IDSBTFDTGVXWBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















